molecular formula C13H23NO9 B015707 2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester CAS No. 6730-43-4

2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester

Cat. No.: B015707
CAS No.: 6730-43-4
M. Wt: 337.32 g/mol
InChI Key: JKTJXQQVMKZKQA-GRRZBWEESA-N
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Description

2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester: is a derivative of sialic acid, a family of nine-carbon sugars that play crucial roles in biological processes. This compound is particularly significant in the field of biomedicine due to its involvement in various cellular interactions and its potential therapeutic applications.

Scientific Research Applications

Chemistry: In chemistry, 2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific biological activities.

Biology: In biological research, this compound is used to study cell surface interactions. It is particularly useful in the investigation of glycoproteins and glycolipids, which are essential for cell recognition and signaling.

Medicine: Its ability to mimic natural sialic acids makes it a valuable tool in the design of inhibitors for viral neuraminidases.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and research chemicals. Its role as a precursor in the synthesis of various drugs highlights its industrial importance.

Future Directions

2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester is expected to continue playing a crucial role in the development of antiviral medications and research targeting neurodegenerative disorders, cancer, and various inflammatory diseases . It is also expected to be used in studies assessing the binding of influenza virus hemagglutinin .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester typically involves the methylation of N-acetylneuraminic acid. The process begins with the protection of hydroxyl groups, followed by selective methylation at the 2-O position. The final step involves deprotection to yield the desired compound.

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical synthesis techniques. These methods ensure high purity and yield, making the compound suitable for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with various functional groups.

Comparison with Similar Compounds

  • N-Acetylneuraminic acid methyl ester
  • 2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic acid methyl ester

Comparison: Compared to N-Acetylneuraminic acid methyl ester, 2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester has a methyl group at the 2-O position, which can influence its reactivity and biological activity. The presence of this methyl group can enhance its stability and make it a more effective inhibitor of viral neuraminidases.

Properties

IUPAC Name

methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO9/c1-6(16)14-9-7(17)4-13(22-3,12(20)21-2)23-11(9)10(19)8(18)5-15/h7-11,15,17-19H,4-5H2,1-3H3,(H,14,16)/t7-,8+,9+,10+,11+,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTJXQQVMKZKQA-GRRZBWEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester
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2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester
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2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester
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2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester
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2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester
Reactant of Route 6
2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester

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